molecular formula C6H6ClNO2 B1608449 5-Chloro-3-methoxypyridin-2-ol CAS No. 94135-59-8

5-Chloro-3-methoxypyridin-2-ol

Cat. No.: B1608449
CAS No.: 94135-59-8
M. Wt: 159.57 g/mol
InChI Key: YERTYULGRITLAF-UHFFFAOYSA-N
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Description

5-Chloro-3-methoxypyridin-2-ol (C₆H₆ClNO₂, M.W. 159.57 g/mol) is a pyridine derivative characterized by a hydroxyl group at position 2, a methoxy group at position 3, and a chlorine atom at position 3. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing chlorine and the electron-donating methoxy group, which modulate its hydrogen-bonding capacity and solubility .

Properties

IUPAC Name

5-chloro-3-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-2-4(7)3-8-6(5)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERTYULGRITLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00240762
Record name 5-Chloro-3-methoxy-1H-pyridin-2-one
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Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94135-59-8
Record name 5-Chloro-3-methoxy-2(1H)-pyridinone
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Record name 5-Chloro-3-methoxy-1H-pyridin-2-one
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Record name 5-Chloro-3-methoxy-1H-pyridin-2-one
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Record name 5-chloro-3-methoxy-1H-pyridin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methoxypyridin-2-ol can be achieved through several methods. One common approach involves the chlorination of 3-methoxy-2-pyridone. This reaction typically uses thionyl chloride or phosphorus oxychloride as the chlorinating agents under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methoxypyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

5-Chloro-3-methoxypyridin-2-ol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its derivatives are often utilized in the creation of pharmaceuticals and agrochemicals, demonstrating its versatility in organic synthesis. The compound can undergo various chemical transformations, allowing for the development of new functionalized derivatives that can exhibit enhanced biological activities .

Biological Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that the compound inhibits bacterial enzymes critical for cell viability, making it a candidate for further development as an antibacterial agent. For instance, one study reported that derivatives of this compound could inhibit bacterial growth at sublethal doses without inducing cytotoxicity in human cells .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects against various human cancer cell lines, including adenocarcinoma and breast cancer cells (A549 and MCF-7). The mechanism involves inducing cell-cycle arrest and promoting apoptotic pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity Assessment

A study focused on the antibacterial efficacy of this compound against MRSA revealed promising results. The compound demonstrated significant inhibition at low concentrations while maintaining a favorable safety profile for human cells. This suggests its potential utility in treating resistant bacterial infections, which is an increasing concern in modern medicine .

Anticancer Activity Study

In another study examining its anticancer effects, derivatives of this compound were observed to selectively target tumor cells while sparing normal cells. The findings indicated that these compounds could be developed into effective cancer therapies with minimal side effects, emphasizing their significance in oncological research .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Chemical Synthesis Building block for complex heterocyclesUsed in pharmaceuticals and agrochemicals
Antimicrobial Effective against MRSA and other bacterial strainsInhibits key bacterial enzymes without cytotoxicity
Anticancer Induces cytotoxic effects on cancer cell linesSelective targeting of tumor cells; promotes apoptosis

Mechanism of Action

The mechanism of action of 5-Chloro-3-methoxypyridin-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The chlorine and methoxy groups play crucial roles in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Positional Isomers: Substituent Effects

  • 5-Chloro-2-methoxypyridin-3-ol (CAS 1261365-86-9): Structure: Chloro (C5), methoxy (C2), hydroxyl (C3). Key Differences: The hydroxyl and methoxy groups are transposed compared to the target compound.

Halogen-Substituted Analogues

  • 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol (M.W. 256.51 g/mol): Structure: Bromine replaces chlorine at C5; propynol group at C2. The propynol group introduces alkyne reactivity for click chemistry applications .
  • 5-Chloro-3-(trifluoromethyl)pyridin-2-ol (CAS 24188-74-7):
    • Structure : Trifluoromethyl (CF₃) at C3 instead of methoxy.
    • Impact : The CF₃ group’s strong electron-withdrawing effect reduces basicity and increases lipophilicity, favoring blood-brain barrier penetration in drug design. Structural similarity score: 0.79/1.0 .

Functional Group Variations

  • 5-Chloro-2-methoxypyridin-3-amine (CAS 886373-70-2):
    • Structure : Amine (NH₂) replaces hydroxyl at C3.
    • Impact : The amine group enhances basicity (pKa ~5–7) and enables salt formation, improving solubility in acidic environments. Used as a pharmaceutical intermediate for antimalarial and antiviral agents .
  • 5-Chloro-2,3-dimethoxypyridin-4-ol (M.W. 203.62 g/mol):
    • Structure : Two methoxy groups (C2, C3) and hydroxyl at C4.
    • Impact : Increased steric bulk and reduced hydrogen-bonding capacity compared to the target compound. Applications include ligand design for metal coordination complexes .

Aryl-Substituted Derivatives

  • 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS 1017414-83-3): Structure: Phenyl ring substituted with chloro and methoxy groups. Impact: The aromatic system enhances π-π stacking interactions, useful in kinase inhibitor design. However, higher molecular weight (C₁₂H₁₀ClNO₂, M.W. 243.67 g/mol) may reduce bioavailability .

Comparative Data Table

Compound Name CAS Number Molecular Formula M.W. (g/mol) Key Substituents Applications Reference
5-Chloro-3-methoxypyridin-2-ol N/A C₆H₆ClNO₂ 159.57 Cl (C5), OMe (C3), OH (C2) Pharmaceutical intermediates
5-Chloro-2-methoxypyridin-3-ol 1261365-86-9 C₆H₆ClNO₂ 159.57 Cl (C5), OMe (C2), OH (C3) Specialty synthesis
5-Chloro-3-(trifluoromethyl)pyridin-2-ol 24188-74-7 C₇H₅ClF₃NO 211.57 Cl (C5), CF₃ (C3), OH (C2) CNS drug candidates
5-Chloro-2-methoxypyridin-3-amine 886373-70-2 C₆H₇ClN₂O 158.59 Cl (C5), OMe (C2), NH₂ (C3) Antiviral agents
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 1017414-83-3 C₁₂H₁₀ClNO₂ 243.67 Phenyl-Cl, OMe, OH (C3) Kinase inhibitors

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis requires regioselective methoxylation at C3, often achieved via Ullmann coupling or nucleophilic aromatic substitution under controlled conditions. By contrast, 5-Chloro-2-methoxypyridin-3-amine (CAS 886373-70-2) is synthesized via Buchwald-Hartwig amination .
  • Biological Activity : Hydroxyl groups at C2 (target) versus C3 (isomer) significantly alter binding to enzymes like cytochrome P450. For example, the target compound’s C2-OH may form stronger hydrogen bonds with active-site residues compared to C3-substituted analogues .

Biological Activity

5-Chloro-3-methoxypyridin-2-ol is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

This compound interacts with various enzymes and proteins, notably cytochrome P450 enzymes, which are critical for drug metabolism. The compound can modulate enzyme activity, influencing metabolic pathways and potentially affecting drug efficacy and toxicity.

Table 1: Interaction with Cytochrome P450 Enzymes

Enzyme TypeInteraction TypeEffect on Activity
Cytochrome P450 1A2InhibitionDecreased metabolism
Cytochrome P450 3A4ModulationAltered drug clearance

Cellular Effects

The compound demonstrates profound effects on cellular functions, including modulation of cell signaling pathways and gene expression. It has been shown to influence transcription factors, leading to changes in cell proliferation and apoptosis.

Case Study: Antiproliferative Activity
In a study evaluating antiproliferative effects on cancer cell lines, this compound exhibited a GI50 value of 47 nM against various tested cell lines, indicating significant potential as an anticancer agent .

At the molecular level, the compound exerts its effects through several mechanisms:

  • Enzyme Binding: It binds to specific biomolecules, leading to enzyme inhibition or activation.
  • Gene Expression Modulation: The compound can interact with DNA or RNA, influencing transcriptional and translational processes.

Table 2: Mechanisms of Action

MechanismDescription
Enzyme InhibitionAlters activity of metabolic enzymes
Gene RegulationModulates transcription factors
Cellular SignalingAffects pathways related to proliferation

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage. Lower doses may yield therapeutic benefits, while higher doses can lead to toxicity and adverse effects such as organ damage.

Table 3: Dosage Response in Animal Studies

Dose (mg/kg)EffectObservations
1Therapeutic effectImproved survival rates
10Mild toxicityMinor organ function changes
50Severe toxicitySignificant organ damage

Metabolic Pathways and Pharmacokinetics

The compound is metabolized primarily via cytochrome P450 enzymes, influencing its pharmacokinetics. Understanding its metabolic pathways is crucial for predicting its behavior in biological systems .

Table 4: Metabolic Stability

SpeciesClearance Rate (CL int)
Human Microsomes27 μL/min/mg
Rat Hepatocytes41 μL/min/10^6 cells

Subcellular Localization

The localization of this compound within cells is essential for its biological activity. Its distribution across cellular compartments can affect its interactions with target biomolecules and overall efficacy.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity: Research demonstrated that it possesses broad-spectrum antimicrobial properties against various strains of bacteria including E. coli and Staphylococcus aureus, with MIC values indicating potent efficacy .
  • Antifungal Properties: The compound has shown effective antifungal activity against Candida species with MIC values as low as 16 µg/mL, suggesting potential therapeutic applications in treating fungal infections .
  • Anticancer Potential: Investigations into its anticancer properties revealed that it could inhibit the growth of specific cancer cell lines at low concentrations, warranting further exploration in cancer therapy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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